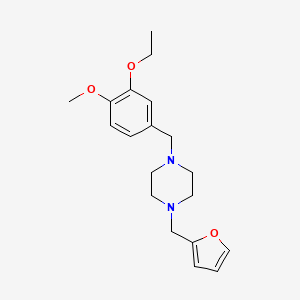

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine

Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine is a substituted piperazine derivative featuring a 3-ethoxy-4-methoxybenzyl group at the N1 position and a furan-2-ylmethyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including receptor binding, enzyme inhibition, and cytotoxic activities. The ethoxy and methoxy substituents on the benzyl group enhance lipophilicity and metabolic stability, while the furan moiety may contribute to π-π stacking interactions with biological targets .

Properties

Molecular Formula |

C19H26N2O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |

InChI |

InChI=1S/C19H26N2O3/c1-3-23-19-13-16(6-7-18(19)22-2)14-20-8-10-21(11-9-20)15-17-5-4-12-24-17/h4-7,12-13H,3,8-11,14-15H2,1-2H3 |

InChI Key |

KMPHPCYSOSPHRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC |

Origin of Product |

United States |

Biological Activity

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethoxy and methoxy group on one side and a furan moiety on the other. The presence of these substituents is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The activity is often attributed to the structural characteristics that enhance binding to bacterial enzymes or disrupt cell membrane integrity .

Anti-inflammatory Effects

In vitro studies have demonstrated that piperazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Compounds structurally related to this compound have shown up to 87% inhibition of TNF-α at concentrations around 10 μM, indicating potential for therapeutic applications in inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research on similar piperazine derivatives has shown moderate to significant efficacy against various cancer cell lines. For example, some derivatives were found to inhibit PARP1 activity, a target in cancer therapy, with IC50 values comparable to established drugs like Olaparib .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : By inhibiting cytokine production, the compound may reduce inflammation and related symptoms.

Study 1: Antimicrobial Efficacy

A study evaluating various piperazine derivatives reported that compounds with similar structural features showed significant antibacterial activity against several strains, highlighting the importance of substituent groups in enhancing bioactivity .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of piperazine derivatives indicated that specific substitutions could lead to enhanced inhibition of TNF-α production, which is critical in managing inflammatory diseases .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | [Structure A] | 5.08 ± 0.4 | Antimicrobial |

| Compound B | [Structure B] | 10 | Anti-inflammatory |

| Compound C | [Structure C] | 57.3 | Anticancer |

Scientific Research Applications

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. Mechanistic studies indicate that it may activate caspases and modulate apoptotic pathways .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Table 1: Biological Activities of 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine

Pharmacological Insights

The pharmacokinetic properties of this compound are still under investigation. However, compounds with similar structures have shown favorable absorption and distribution profiles, making them suitable candidates for drug development. Future studies should focus on elucidating the metabolic pathways and potential side effects associated with this compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several piperazine derivatives (Table 1):

Key Observations :

- Aromatic Substitutions : The 3-ethoxy-4-methoxybenzyl group in the target compound is analogous to SA4503’s 3,4-dimethoxyphenethyl group, which enhances receptor affinity through electron-donating substituents .

- Heterocyclic Moieties : Replacing the pyridine in with furan may alter binding kinetics, as furan’s oxygen atom can engage in hydrogen bonding, unlike pyridine’s nitrogen .

Receptor Binding and Pharmacological Profiles

Piperazine derivatives exhibit diverse receptor interactions (Table 2):

Comparison with Target Compound :

- Dopaminergic Activity : Unlike the nitrobenzyl-piperidine derivative in , the furan group in the target compound may reduce D2 affinity but enhance selectivity for other receptors.

Cytotoxic and Antimicrobial Activity

Substituents significantly influence cytotoxicity and antimicrobial effects (Table 3):

Key Insights :

- Antifungal Potential: The furan moiety’s electron-rich structure could mimic the biphenylol group in , inhibiting fungal hyphae formation.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- N-Benzylation of Piperazine : React 3-ethoxy-4-methoxybenzyl chloride with piperazine in DMF using K₂CO₃ as a base, followed by furan-2-ylmethyl bromide under similar conditions (monitored via TLC in hexane:ethyl acetate) .

- Workup : Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate:hexane gradient) .

- Alternative Approaches : Acetonitrile reflux with triethylamine as a base, followed by recrystallization from ethanol (applicable for similar piperazine derivatives) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : Use TLC (hexane:ethyl acetate, 1:2) to monitor reactions and HPLC for purity assessment .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (key signals: furan protons at δ 6.1–7.4 ppm, methoxy/ethoxy groups at δ 3.2–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C₂₃H₃₀N₂O₃) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards : Skin/eye irritation (Category 2) and respiratory tract irritation (Category 3) based on structural analogs .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological activity?

Methodological Answer:

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., tyrosine kinases). Focus on hydrogen bonding with methoxy/ethoxy groups and hydrophobic interactions with the furan ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates strong binding) .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .

- Apoptosis Studies : Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm mechanism .

- Control Compounds : Compare to doxorubicin or cisplatin for baseline activity .

Q. How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

- Variable Analysis : Compare reaction conditions (e.g., uses DMF/K₂CO₃ at RT vs. ’s acetonitrile reflux). Higher temperatures may improve yields but risk side reactions .

- Optimization : Design a DOE (Design of Experiments) varying solvent polarity, base strength, and reaction time. Use ANOVA to identify significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.